(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Pharmaceutical Intermediate Chiral Resolution Antipsychotic API

Procure (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9), the essential chiral intermediate for Lurasidone HCl API synthesis. The (1R,2R) stereochemistry is non-negotiable: substituting the (1S,2S) enantiomer or racemic trans-mixture (CAS 92116-90-0) introduces stereoisomeric impurities, reduces yields, and fails regulatory specifications. This pre-resolved building block eliminates costly chiral resolution steps. The carbamoyl group converts to enantiopure trans-2-aminocyclohexanecarboxylic acid for β-peptide foldamer research. Insist on authenticated (1R,2R) configuration.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 488703-59-9
Cat. No. B1353288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid
CAS488703-59-9
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N)C(=O)O
InChIInChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1
InChIKeyLNNRRNLGMOUZCT-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9): Key Chiral Intermediate for Pharmaceutical R&D and Procurement


(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9), also referred to as (R,R)-2-carbamoylcyclohexanecarboxylic acid, is a chiral cyclohexane derivative bearing both a carboxylic acid and a carbamoyl functional group in a trans-(1R,2R) configuration . Its molecular formula is C8H13NO3, with a molecular weight of 171.19 g/mol . This stereospecific compound is a critical building block in asymmetric synthesis and serves as a key intermediate in the manufacture of the antipsychotic agent Lurasidone hydrochloride . The commercial supply of this compound typically ranges from 95% to 98% purity, with analytical characterization including NMR, HPLC, and GC .

Why Generic Substitution of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9) Carries Risk in Critical Applications


The stereochemical integrity of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid is non-negotiable in applications where chirality governs downstream reactivity and biological activity. Substituting this compound with its enantiomer (1S,2S)- or a cis-diastereomer (e.g., (1R,2S)-) would introduce a different three-dimensional arrangement, fundamentally altering molecular recognition events in enzyme active sites or receptor binding pockets . Even racemic or trans-mixtures lacking defined stereochemistry (e.g., CAS 92116-90-0) fail to meet the stringent requirements of modern asymmetric synthesis, particularly in the production of enantiomerically pure active pharmaceutical ingredients (APIs) like Lurasidone . Such substitutions can lead to reduced reaction yields, the formation of unwanted stereoisomeric impurities, and ultimately, failure to meet regulatory specifications for pharmaceutical intermediates . The following evidence quantifies this stereochemical necessity.

Quantitative Differentiation Evidence for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9) Against Comparator Compounds


Stereochemical Purity as a Critical Determinant in Lurasidone Intermediate Synthesis

The (1R,2R) configuration is the stereochemical requirement for the key intermediate in the synthesis of Lurasidone hydrochloride. While the racemic trans-isomer (CAS 92116-90-0) can be utilized, it necessitates an additional resolution step using a chiral resolving agent, which inherently reduces overall process yield. The use of the pre-resolved (1R,2R)-enantiomer circumvents this step, directly providing the correct stereochemical input . The (1S,2S)-enantiomer (CAS 488703-61-3) is not suitable for this application, as it would lead to the incorrect enantiomer of the final API, which is likely inactive or possesses a different pharmacological profile .

Pharmaceutical Intermediate Chiral Resolution Antipsychotic API

Synthetic Route Efficiency: Yield of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid from trans-Cyclohexane-1,2-dicarboxylic Acid

A one-pot procedure for the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid has been reported. This method, involving cyclization to the anhydride, amide formation with ammonia, and a subsequent Hofmann-type degradation with phenyliodine(III) bis(trifluoroacetate) (PIFA), provides the target compound in good yield . While specific yield percentages for the (1R,2R)-2-carbamoyl intermediate are not provided in the abstract, the methodology establishes a robust synthetic route to this chiral scaffold. Alternative approaches starting from different precursors or employing different stereochemical inputs may result in lower yields or require more complex purification procedures .

Synthetic Methodology Yield Optimization Chiral Building Block

Comparative Application Profile: (1R,2R) vs. (1S,2S) Enantiomers in β-Peptide Synthesis

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, the reduced form of the target compound, is a crucial building block for helical β-peptides. The (1R,2R) and (1S,2S) enantiomers are used to induce opposite helical senses in β-peptide foldamers. Therefore, the choice between (1R,2R)- and (1S,2S)-2-carbamoyl-cyclohexanecarboxylic acid is dictated by the desired secondary structure of the final peptide . While no quantitative activity data is available for the carbamoyl derivative itself, this class-level principle is well-established. The use of the racemic trans-mixture would result in a mixture of helical senses, compromising the structural and functional homogeneity of the peptide product .

β-Peptide Helical Foldamer Enantioselective Synthesis

Recommended Application Scenarios for (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid (CAS 488703-59-9) Based on Evidence


Pharmaceutical Intermediate for Lurasidone Hydrochloride Synthesis

This compound is a key chiral intermediate in the synthesis of Lurasidone hydrochloride, an atypical antipsychotic used for schizophrenia and bipolar disorder . The specific (1R,2R) stereochemistry is required to produce the correct enantiomer of the API. Procuring this pre-resolved intermediate avoids the need for chiral resolution of the racemic trans-isomer, streamlining the manufacturing process and improving overall yield .

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

As a conformationally constrained, enantiomerically pure cyclohexane derivative, this compound serves as a versatile chiral building block in asymmetric synthesis . Its defined (1R,2R) stereochemistry allows for the predictable introduction of chirality into more complex molecules, which is critical for the development of enantioselective enzyme inhibitors, receptor modulators, and other pharmaceuticals .

Precursor to Constrained β-Amino Acids for Peptidomimetic Design

The carbamoyl group can be readily converted to an amino group, providing access to enantiomerically pure trans-2-aminocyclohexanecarboxylic acid . This constrained β-amino acid is a valuable building block for the synthesis of helical β-peptides and other peptidomimetics. The (1R,2R) configuration of the starting material dictates the final helical sense of the foldamer, making it an essential reagent for structural biology and drug discovery programs focused on modulating protein-protein interactions .

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